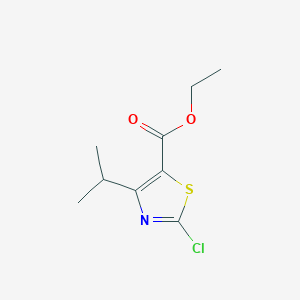
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
Applications De Recherche Scientifique
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and isopropyl groups can further modulate the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but lacks the isopropyl group, which can affect its reactivity and applications.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains an amino group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is unique due to the presence of both chloro and isopropyl groups, which enhance its versatility in chemical reactions and broaden its range of applications in various fields .
Propriétés
Numéro CAS |
72850-75-0 |
|---|---|
Formule moléculaire |
C9H12ClNO2S |
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
ethyl 2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12ClNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 |
Clé InChI |
PSFZUVWTQVSHLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
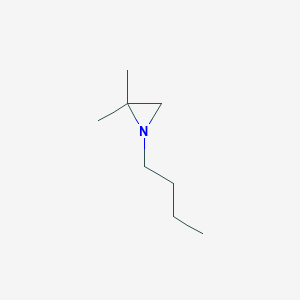


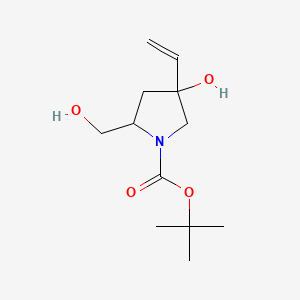
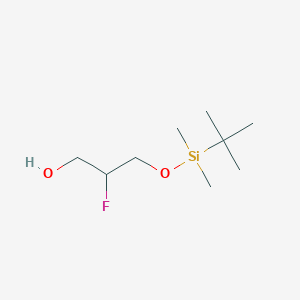

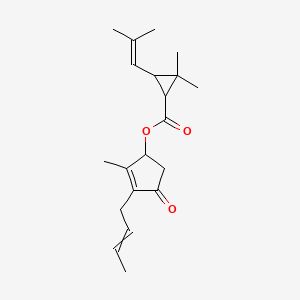
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)


